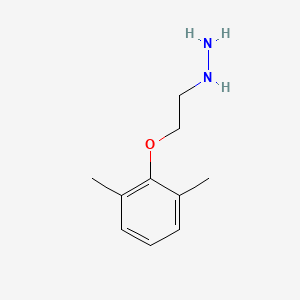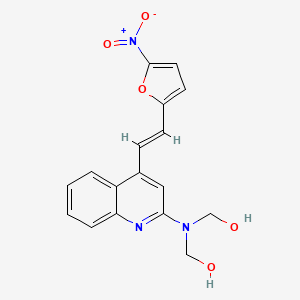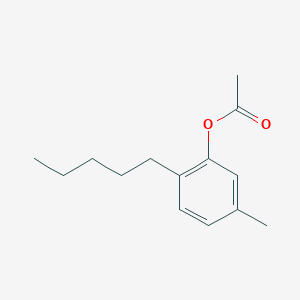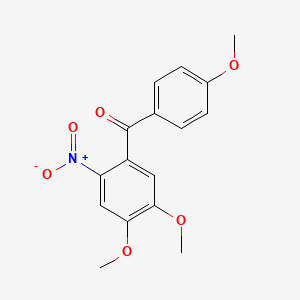![molecular formula C7H12S B14743200 1-Thiaspiro[2.5]octane CAS No. 185-78-4](/img/structure/B14743200.png)
1-Thiaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure, consisting of a sulfur atom incorporated into a bicyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This method is efficient and proceeds smoothly with different types of heterocyclic ketones, resulting in the formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles . Another method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in a microreaction system, which offers precise control over the process and results in higher yields compared to traditional batch synthesis .
Industrial Production Methods: The industrial production of this compound typically involves large-scale electrochemical processes due to their efficiency and scalability. The use of microreaction systems has also been explored to enhance the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thiaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
1-Thiaspiro[2
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1-Thiaspiro[2.5]octane involves its interaction with various molecular targets, primarily through its sulfur atom. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Oxa-6-thiaspiro[2.5]octane: This compound is similar in structure but contains an oxygen atom in addition to the sulfur atom.
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized through similar electrochemical processes and has applications in medicinal chemistry.
Uniqueness: 1-Thiaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
185-78-4 |
|---|---|
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
Clé InChI |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


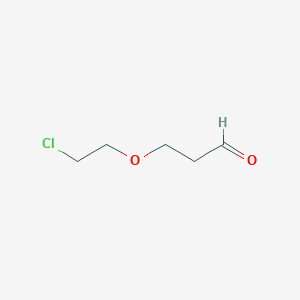

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
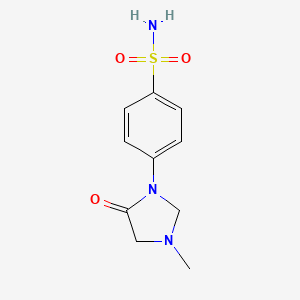


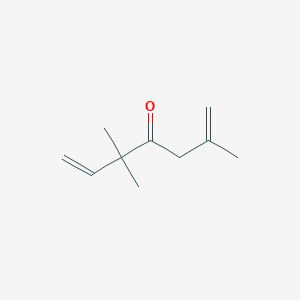
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
